molecular formula C11H12Cl2O B14478365 2,2-Dichloro-1-phenylpentan-1-one CAS No. 66255-86-5

2,2-Dichloro-1-phenylpentan-1-one

Cat. No.: B14478365
CAS No.: 66255-86-5
M. Wt: 231.11 g/mol
InChI Key: PTQQFDLHWNTJJF-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-phenylpentan-1-one is a halogenated aromatic ketone characterized by a pentanone backbone substituted with a phenyl group at position 1 and two chlorine atoms at position 2. Its molecular formula is C₁₁H₁₂Cl₂O, with a molecular weight of 231.12 g/mol.

Properties

CAS No.

66255-86-5

Molecular Formula

C11H12Cl2O

Molecular Weight

231.11 g/mol

IUPAC Name

2,2-dichloro-1-phenylpentan-1-one

InChI

InChI=1S/C11H12Cl2O/c1-2-8-11(12,13)10(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

PTQQFDLHWNTJJF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-phenylpentan-1-one typically involves the chlorination of 1-phenylpentan-1-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 2,2-positions .

Industrial Production Methods: In an industrial setting, the production of 2,2-Dichloro-1-phenylpentan-1-one may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-1-phenylpentan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Dichloro-1-phenylpentan-1-one finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-phenylpentan-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes or signaling pathways, depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 2,2-Dichloro-1-phenylpentan-1-one, enabling comparative analysis:

Compound Name Molecular Formula Key Substituents/Features Molecular Weight (g/mol) Notable Properties/Applications
2-(Ethylamino)-1-phenylpentan-1-one hydrochloride C₁₃H₁₉NO·HCl Ethylamino group, hydrochloride salt 241.76 Boiling point: 306°C; potential CNS activity due to amine functionality
5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one C₁₃H₁₅ClO Cyclopentanone ring, 2-chlorophenyl, dimethyl groups 222.71 Enhanced rigidity from cyclopentanone; used in specialty synthesis
2-(2,4-Dichlorophenyl)pentan-1-ol C₁₁H₁₄Cl₂O Dichlorophenyl, primary alcohol 233.14 Potential agrochemical intermediate; alcohol group increases polarity
1-(3-Fluorophenyl)pentan-1-amine Hydrochloride C₁₁H₁₆FN·HCl Fluorophenyl, amine hydrochloride 217.71 Fluorine’s electronegativity may enhance bioavailability in drug design

Research Findings and Gaps

  • Synthetic Utility: Chlorinated ketones like 2,2-Dichloro-1-phenylpentan-1-one are valuable in Friedel-Crafts acylations or as precursors to heterocycles. However, cyclopentanone derivatives (e.g., 5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one) are preferred for strained ring systems in natural product synthesis .
  • Safety Data: Limited hazard information exists for many halogenated ketones, highlighting the need for comprehensive toxicological studies .

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